molecular formula C19H14O2 B11958899 1,5-Dibenzoyl-1,3-cyclopentadiene CAS No. 201138-71-8

1,5-Dibenzoyl-1,3-cyclopentadiene

Cat. No.: B11958899
CAS No.: 201138-71-8
M. Wt: 274.3 g/mol
InChI Key: RWBSARGBEDGWIH-UHFFFAOYSA-N
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Description

1,5-Dibenzoyl-1,3-cyclopentadiene is an organic compound with the molecular formula C19H14O2 It is a derivative of cyclopentadiene, featuring two benzoyl groups attached at the 1 and 5 positions of the cyclopentadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Dibenzoyl-1,3-cyclopentadiene can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product after purification.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1,5-Dibenzoyl-1,3-cyclopentadiene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophilic reagents such as halogens, nitrating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1,5-Dibenzoyl-1,3-cyclopentadiene has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various cyclopentadienyl complexes, which are important in organometallic chemistry and catalysis.

    Biology: The compound’s derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which 1,5-dibenzoyl-1,3-cyclopentadiene exerts its effects depends on the specific application. In catalysis, for example, the compound can form stable complexes with transition metals, facilitating various chemical transformations. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the compound interacts with cellular components, potentially disrupting key biological processes.

Comparison with Similar Compounds

  • 1,2-Dibenzoyl-1,3-cyclopentadiene
  • 1,4-Dibenzoyl-1,3-cyclopentadiene
  • 1,5-Dibenzoyl-2,3-dimethyl-1,3-cyclopentadiene

Comparison: 1,5-Dibenzoyl-1,3-cyclopentadiene is unique due to the specific positioning of the benzoyl groups, which can influence its reactivity and the types of complexes it forms. Compared to its isomers, such as 1,2-dibenzoyl-1,3-cyclopentadiene, the 1,5-isomer may exhibit different chemical and physical properties, making it suitable for distinct applications.

Properties

CAS No.

201138-71-8

Molecular Formula

C19H14O2

Molecular Weight

274.3 g/mol

IUPAC Name

(2-benzoylcyclopenta-2,4-dien-1-yl)-phenylmethanone

InChI

InChI=1S/C19H14O2/c20-18(14-8-3-1-4-9-14)16-12-7-13-17(16)19(21)15-10-5-2-6-11-15/h1-13,16H

InChI Key

RWBSARGBEDGWIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2C=CC=C2C(=O)C3=CC=CC=C3

Origin of Product

United States

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